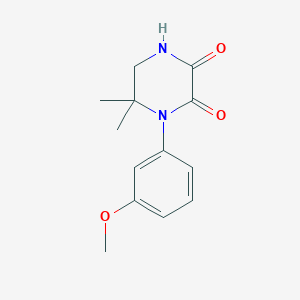

1-(3-Methoxyphenyl)-6,6-dimethylpiperazine-2,3-dione

Übersicht

Beschreibung

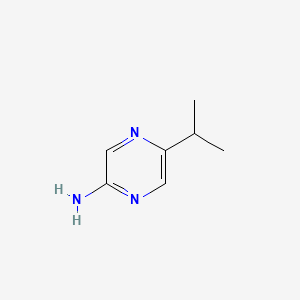

The compound “1-(3-Methoxyphenyl)-6,6-dimethylpiperazine-2,3-dione” is a type of piperazine derivative. Piperazines are a class of organic compounds consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as a raw material in drug discovery .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperazine derivatives can be synthesized through various methods, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Condensation for Derivative Synthesis : The compound has been utilized in the synthesis of albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones, demonstrating its utility in creating derivatives of 2-methyl-3-phenylserine. This illustrates its role in complex chemical synthesis processes (Gallina & Liberatori, 1974).

General Synthesis of Bis-indolylpiperazine-2,5-diones : The compound was involved in the one-pot synthesis of dragmacidin derivatives, highlighting its versatility in synthesizing structurally diverse molecules (Crooke & Whitlock, 2012).

Synthesis of Novel Octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione Derivatives : Its use in preparing derivatives for saframycins' ABC ring models showcases its role in creating complex molecular structures (Saito et al., 1997).

Photocyclization to Flavones : Its derivatives have been utilized in photocyclization reactions to produce flavones, highlighting its potential in photochemical transformations (Košmrlj & Šket, 2007).

Biochemical and Pharmaceutical Research

Inhibition of Tryptophan Hydroxylase : A derivative, AGN 2979, inhibited the activation of tryptophan hydroxylase, suggesting potential in neurological research and drug development (Boadle-Biber & Phan, 1986).

Antibacterial Activity : Vanillin derivative compounds containing a similar structure demonstrated antibacterial activity against various bacteria, indicating its potential in developing antibacterial agents (Retnosari et al., 2021).

Ir-Catalyzed Double Asymmetric Hydrogenation : Utilization in catalyzed hydrogenation of diketopiperazines for synthesizing cyclic dipeptides, showing its importance in stereochemically complex syntheses (Ge et al., 2019).

Optoelectronic and Charge Transport Properties : Exploration of its derivatives as OLED materials, demonstrating its relevance in material science and electronic applications (Wazzan & Irfan, 2019).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its potential uses in pharmaceutical applications, given the known pharmacological properties of similar piperazine derivatives . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could be beneficial.

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to target tubulin , a protein that forms microtubules, which are essential for cell structure and division.

Mode of Action

Similar compounds have been found to inhibit the activity of nadph oxidase, an enzyme that reduces o2 to superoxide . This inhibition prevents the production of superoxide in human agranulocytes or neutrophilic granulocytes .

Biochemical Pathways

Bioactive compounds from plants and mushrooms have been found to modulate cyclic nucleotide monophosphates (cnmp) pathways , which regulate the transcription of genes involved in neurotransmitters and neurological functions .

Pharmacokinetics

Curcumin, a compound with a similar structure, is known to have low systemic bioavailability following oral dosing .

Result of Action

Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-6,6-dimethylpiperazine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-13(2)8-14-11(16)12(17)15(13)9-5-4-6-10(7-9)18-3/h4-7H,8H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURLGPUHODKRIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)C(=O)N1C2=CC(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)-6,6-dimethylpiperazine-2,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B3083288.png)

![3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid](/img/structure/B3083315.png)

![3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)propyl methacrylate](/img/structure/B3083349.png)

![2-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)ethyl methacrylate](/img/structure/B3083351.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B3083355.png)

![4-(2,3-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083360.png)

![4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3083384.png)

![(4E)-3-(chloromethyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083408.png)